Sulfamato de ciclopropilo

Descripción general

Descripción

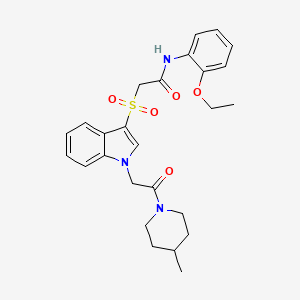

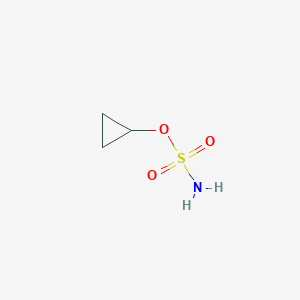

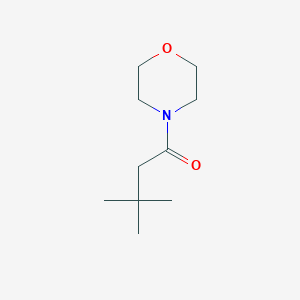

Cyclopropyl sulfamate is a chemical compound with the molecular formula C3H7NO3S . It has an average mass of 137.158 Da and a monoisotopic mass of 137.014664 Da .

It has a storage temperature of room temperature . The physical properties of cyclopropyl-containing compounds have been studied, and it has been found that cyclopropane fatty acids have physical characteristics somewhere in between saturated and mono unsaturated fatty acids .

Aplicaciones Científicas De Investigación

- Los sulfamatos de ciclopropilo sirven como valiosas plantillas quirales en síntesis asimétricas. Su centro de azufre estereogénico permite un control preciso sobre la quiralidad, lo que los hace útiles para crear compuestos enantioméricamente puros .

- Las sulfonimidas, incluidos los sulfamatos de ciclopropilo, actúan como bloques de construcción para acceder a otros derivados importantes del azufre(VI). Estos compuestos encuentran aplicaciones en el descubrimiento de fármacos y la ciencia de los materiales .

- Los sulfamatos de ciclopropilo se han explorado como precursores de candidatos a fármacos. Los investigadores investigan su potencial en fármacos basados en sulfoximina y sulfonimida .

- Por ejemplo, se han accedido a nuevos polímeros de poli(oxotiazena) y monómeros/polímeros de tionilfosfazeno a través de la descomposición de la sulfonimida .

- Las sulfonimidas, incluidos los sulfamatos de ciclopropilo, son sensibles a las condiciones ácidas. Pueden actuar como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles .

- Cuando R₁ y R₃ están unidos, se forman sulfonimidas cíclicas. Estas surgen de aminoalcoholes quirales y exhiben patrones de reactividad interesantes .

Síntesis quiral y transformaciones asimétricas

Bloques de construcción para compuestos de azufre(VI)

Desarrollo de fármacos

Síntesis de polímeros

Reactivos de transferencia de alquilo

Sulfonimidas cíclicas

En resumen, el sulfamato de ciclopropilo es un compuesto versátil con aplicaciones que abarcan la síntesis quiral, el desarrollo de fármacos y la química de polímeros. Su estructura y reactividad únicas continúan inspirando investigaciones innovadoras en varios campos científicos . Si desea más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of Cyclopropyl sulfamate involves its interaction with its targets. Cyclopropyl groups are known to be good π-electron donors , which may influence their interaction with target molecules.

Biochemical Pathways

Cyclopropyl sulfamate may affect various biochemical pathways due to the presence of the cyclopropyl group. Cyclopropyl-containing compounds are known to influence a wide range of biological properties, from enzyme inhibitions to various cellular activities .

Result of Action

Cyclopropyl-containing compounds are known to have diverse biological activities, which suggests that Cyclopropyl sulfamate may also have various molecular and cellular effects . .

Action Environment

The action, efficacy, and stability of Cyclopropyl sulfamate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity and stability of the compound

Análisis Bioquímico

Biochemical Properties

Cyclopropyl sulfamate is known to participate in various biochemical reactions. The unique strained ring cyclopropyl structure is easily opened by hydrogenation, resulting in methyl branched-chain fatty acids that possess a beneficial balance of chemical and physical properties .

Cellular Effects

The effects of Cyclopropyl sulfamate on various types of cells and cellular processes are complex and multifaceted. It has been suggested that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Cyclopropyl sulfamate at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Cyclopropyl sulfamate is likely involved in various metabolic pathways, interacting with enzymes or cofactors. The specific metabolic pathways that Cyclopropyl sulfamate is involved in, including any effects on metabolic flux or metabolite levels, are not well-characterized .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

cyclopropyl sulfamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQACFOJGQZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

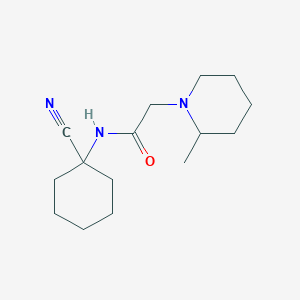

C1CC1OS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)